molecular formula C17H24N2O3 B7921445 Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester

Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester

Cat. No.: B7921445
M. Wt: 304.4 g/mol
InChI Key: YFXVXJRMEUNTHG-UHFFFAOYSA-N
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Description

Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester is a carbamate derivative featuring a pyrrolidine core substituted with a cyclopropyl group and a 2-hydroxyethyl moiety. This compound is structurally related to angiotensin-converting enzyme (ACE) inhibitors and other bioactive molecules, as suggested by its analogs in the literature . Its stereochemistry (e.g., the (R)-configuration in related compounds) is critical for target binding and activity .

Properties

IUPAC Name

benzyl N-cyclopropyl-N-[1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c20-11-10-18-9-8-16(12-18)19(15-6-7-15)17(21)22-13-14-4-2-1-3-5-14/h1-5,15-16,20H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXVXJRMEUNTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCN(C2)CCO)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester typically involves multiple steps. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the hydroxyethyl group. The cyclopropyl group is then added through a cyclopropanation reaction. Finally, the carbamic acid benzyl ester is formed through esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

Biological Applications

CPEP has shown significant promise in various biological applications:

Neuropharmacology

CPEP's structural components suggest interactions with neurotransmitter systems, particularly involving acetylcholine. Inhibitors of acetylcholinesterase (AChE) are crucial for treating neurodegenerative diseases like Alzheimer's disease. Research indicates that similar compounds can enhance cognitive function by increasing acetylcholine levels in the brain, potentially positioning CPEP as a candidate for further study in this area.

Cancer Research

Compounds similar to CPEP have demonstrated anticancer properties through mechanisms such as:

  • Induction of Apoptosis : Studies have shown that certain derivatives can trigger programmed cell death in cancer cells.
  • Histone Deacetylase Inhibition : Similar structures have been implicated in inhibiting HDACs, enzymes involved in cancer progression.

Case Study

In vitro studies revealed that pyrrolidine derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that CPEP may also possess similar properties.

Metabolic Disorders

CPEP may act as an inhibitor of enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase (ACC). This inhibition could be beneficial for conditions like obesity and dyslipidemia.

Application AreaMechanism of ActionPotential Outcomes
NeuropharmacologyAChE inhibitionImproved cognitive function
Cancer ResearchApoptosis induction; HDAC inhibitionReduced tumor growth
Metabolic DisordersACC inhibitionRegulation of lipid metabolism

Mechanism of Action

The mechanism of action of Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Key Structural Features Molecular Weight (g/mol) Biological/Pharmacological Notes References
Target Compound : Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester Pyrrolidine core, cyclopropyl, 2-hydroxyethyl, benzyl ester ~306 (estimated) Likely ACE inhibitor analog; hydroxyethyl may enhance solubility and hydrogen-bond interactions.
Analog 1 : [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester Chloro-acetyl replaces hydroxyethyl; retains benzyl ester 338.8 Chloro-acetyl group increases electrophilicity; potential prodrug or synthetic intermediate.
Analog 2 : [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester Isopropyl replaces cyclopropyl; retains hydroxyethyl and benzyl ester 306.4 Reduced steric strain vs. cyclopropyl; altered binding affinity to targets like ACE.
Analog 3 : {2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester Cyclohexyl replaces pyrrolidine; hydroxyethyl and benzyl ester retained 330.4 Increased conformational flexibility; potential for distinct pharmacokinetic profiles.
Analog 4 : Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester tert-butyl ester replaces benzyl ester 270.4 Enhanced lipophilicity; tert-butyl esters are often used to improve metabolic stability.
Analog 5 : 2-[(2-carboxy-propyl)-hydroxy-phosphinoyl]-pyrrolidine-1-carboxylic acid benzyl ester Phosphinoyl and carboxy groups replace cyclopropyl and hydroxyethyl ~350 (estimated) ACE inhibitor with phosphinic acid moiety; likely higher binding affinity to zinc-dependent enzymes.

Key Observations :

Substituent Effects :

  • The 2-hydroxyethyl group in the target compound and analogs (e.g., Analog 1, 2) enhances hydrophilicity and hydrogen-bonding capacity, critical for enzyme interactions .
  • Chloro-acetyl (Analog 1) introduces electrophilicity, making it reactive toward nucleophiles (e.g., thiols in enzymes), which may explain its use as an intermediate in drug synthesis .
  • Cyclopropyl vs. Isopropyl (Analog 2): Cyclopropyl’s ring strain may enforce a rigid conformation, improving target specificity, whereas isopropyl’s flexibility could reduce binding precision .

Ester Group Modifications: Benzyl vs.

Core Structure Variations :

  • Replacing pyrrolidine with cyclohexyl (Analog 3) increases conformational flexibility, which may alter membrane permeability or off-target effects .

Pharmacological Relevance: Analogs with phosphinoyl-carboxylic acid motifs (e.g., Analog 5) are established ACE inhibitors, suggesting the target compound may share similar mechanisms but with modified potency .

Biological Activity

Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester is a synthetic compound with a complex structure that holds potential for various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C17H24N2O3C_{17}H_{24}N_{2}O_{3} and features a cyclopropyl group, a pyrrolidine ring, and a carbamic acid benzyl ester moiety. The presence of these structural elements suggests significant interactions with biological systems, particularly in drug development contexts.

Property Details
Molecular FormulaC17H24N2O3C_{17}H_{24}N_{2}O_{3}
Molecular Weight292.39 g/mol
Structural FeaturesCyclopropyl, Pyrrolidine, Carbamate

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets. The hydroxyethyl group can form hydrogen bonds with proteins, while the cyclopropyl and pyrrolidine components may facilitate hydrophobic interactions. This dual interaction profile could modulate enzyme or receptor activities, leading to diverse pharmacological effects.

1. Histone Deacetylase Inhibition

Research indicates that compounds with similar structures can act as inhibitors of histone deacetylases (HDACs). HDACs play crucial roles in gene regulation and are implicated in cancer and neurodegenerative diseases. This compound may exhibit similar inhibitory effects, positioning it as a candidate for further pharmacological studies aimed at cancer therapy .

2. Neuroprotective Effects

Given the structural similarities with known neuroprotective agents, this compound might also influence pathways related to neurodegenerative diseases such as Alzheimer’s. Compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have shown promise in enhancing cholinergic transmission, which is often disrupted in Alzheimer’s patients .

Case Study 1: Inhibition of HDACs

A study investigating the effects of cyclopropyl derivatives on HDAC activity demonstrated that similar compounds exhibited significant inhibition of HDAC enzymes in vitro. The results suggest potential for therapeutic applications in oncology .

Case Study 2: Cholinesterase Inhibition

In another study focusing on the neuroprotective properties of carbamate derivatives, it was found that certain analogs effectively inhibited AChE and BuChE activities, leading to increased levels of acetylcholine in neuronal synapses. This could provide symptomatic relief in Alzheimer’s disease .

Comparative Analysis with Related Compounds

The unique structure of this compound distinguishes it from related compounds. A comparison table highlights differences:

Compound Name Structural Features Biological Activity
This compoundCyclopropyl group, pyrrolidinePotential HDAC inhibitor; neuroprotective properties
[(S)-1-(2-Hydroxyethyl)-pyrrolidin-3-yl]-carbamic acid benzyl esterLacks cyclopropaneLimited HDAC activity
Cyclobutyl-[1-(2-hydroxyethyl)-pyrrolidin-3-yl]-carbamic acid benzyl esterCyclobutane instead of cyclopropaneDifferent stability and interaction profiles

Q & A

Q. Advanced Considerations

  • Optimization : Reaction temperature and solvent polarity significantly impact yields. For example, tert-butoxycarbonyl (Boc) protection in analogous compounds required heating at 90°C for 12 hours .
  • Catalysis : Palladium-based catalysts may enhance coupling efficiency in sterically hindered intermediates.
  • Yield Improvement : Use of anhydrous solvents and inert atmospheres minimizes side reactions (e.g., hydrolysis of the carbamate group).

How does the benzyl ester group influence the stability and reactivity of the carbamate moiety?

Basic Research Focus
The benzyl ester acts as a protecting group for the carbamate, shielding the amine from undesired nucleophilic attacks during multi-step syntheses. Key stability factors include:

  • pH Sensitivity : Benzyl carbamates are stable under basic conditions but hydrolyze under acidic or hydrogenolytic conditions (e.g., using H₂/Pd-C) .
  • Thermal Stability : Decomposition occurs above 150°C, necessitating low-temperature storage for long-term stability.

Q. Advanced Mechanistic Insights

  • Hydrogenolysis : The benzyl group can be selectively removed without affecting the cyclopropyl or pyrrolidine moieties, enabling downstream functionalization .
  • Kinetic Studies : Time-resolved NMR can monitor hydrolysis rates under varying pH and temperature conditions to optimize deprotection steps.

What analytical techniques are most effective for characterizing stereochemistry and purity?

Q. Basic Characterization

  • HPLC/UPLC : Reverse-phase chromatography with UV detection (e.g., C18 columns, acetonitrile/water gradients) resolves enantiomers and detects impurities >98% purity .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. For example, the cyclopropyl protons appear as distinct multiplets at δ 0.5–1.5 ppm, while the benzyl ester aromatic signals resonate at δ 7.2–7.4 ppm .

Q. Advanced Stereochemical Analysis

  • Chiral Stationary Phases : Use of Chiralpak® AD-H columns for enantiomeric excess (ee) determination.
  • X-ray Crystallography : Single-crystal analysis resolves absolute configuration, as demonstrated for structurally related pyrrolidine derivatives .

How does the hydroxyethyl-pyrrolidine substituent affect the compound’s solubility and bioavailability?

Q. Basic Physicochemical Profiling

  • Solubility : The hydroxyethyl group enhances water solubility via hydrogen bonding. LogP values can be predicted using software (e.g., ChemAxon) but require experimental validation via shake-flask methods.
  • Stability in Solution : Degradation studies in PBS (pH 7.4) at 37°C over 24 hours assess hydrolytic stability .

Q. Advanced Bioavailability Studies

  • Permeability Assays : Caco-2 cell monolayers model intestinal absorption. The pyrrolidine ring may improve membrane penetration via active transport mechanisms.
  • Metabolic Stability : Liver microsome assays identify metabolic hotspots (e.g., ester hydrolysis or CYP450-mediated oxidation).

What safety protocols are recommended for handling this compound?

Q. Basic Safety Measures

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory.
  • Waste Disposal : Collect organic waste separately and transfer to certified hazardous waste facilities to avoid environmental contamination .

Q. Advanced Risk Mitigation

  • Toxicity Screening : Preliminary Ames tests or zebrafish embryo assays evaluate genotoxicity and acute toxicity .
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., benzyl chloroformate).

How can computational methods aid in predicting the compound’s biological activity?

Q. Advanced Computational Modeling

  • Docking Studies : Molecular docking with target proteins (e.g., neurotensin receptors) identifies potential binding modes. Software like AutoDock Vina simulates ligand-receptor interactions .
  • QSAR Models : Quantitative structure-activity relationships correlate structural features (e.g., cyclopropyl ring size) with activity data from analogous compounds .

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